molecular formula C13H17NO4 B558677 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid CAS No. 33233-67-9

4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid

Cat. No. B558677
CAS RN: 33233-67-9
M. Wt: 251,28 g/mole
InChI Key: LNKHBRDWRIIROP-UHFFFAOYSA-N
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Description

“4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid” is a chemical compound with a molecular weight of 265.31 . It is also known as the Boc protected form of 4-(Aminomethyl)benzoic Acid . It is used as a reagent in the synthesis of various compounds .


Synthesis Analysis

The compound can be synthesized from 4-(Aminomethyl)benzoic acid by stirring it with BoC2O in water and tetrahydrofuran (THF) at room temperature . Sodium bicarbonate solution is added until pH 6 is reached and the reaction is allowed to stir for 16 hours .


Molecular Structure Analysis

The IUPAC name of the compound is 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoic acid . The InChI code is 1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) .


Chemical Reactions Analysis

The compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.31 . The search results do not provide further information on the physical and chemical properties of the compound.

Scientific Research Applications

  • Synthesis of Amino Acid Derivatives : It's used in the synthesis of various amino acid derivatives, such as (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, which is synthesized from L-aspartic acid (Yoshida et al., 1996).

  • Preparation of β-Amino Acid Derivatives : This compound is utilized in the asymmetric synthesis of unsaturated β-amino acid derivatives, which are important in organic chemistry (Davies et al., 1997).

  • Conformational Studies in Peptide Chemistry : It is used in studies examining the role of N-methylation as a determinant of peptide conformation, as seen in the crystal structure analysis of compounds like O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine (Jankowska et al., 2002).

  • Dendrimer Synthesis : It's used in the creation of novel amino acid-based dendrimers, which have applications in nanotechnology and materials science (Mulders et al., 1997).

  • Synthesis of Protected Dipeptides : This compound is important in synthesizing protected dipeptides, which are crucial in peptide synthesis and drug development (Gebreslasie et al., 2011).

  • Pharmaceutical Intermediate Synthesis : It is used in the synthesis of pharmaceutical intermediates like 2-[N-(tert-Butoxycarbonyl)amino]-4-pyridinecarbaldehyde (BerlinMichael et al., 2007).

  • Preparation of Non-Proteinogenic Amino Acids : It is instrumental in the synthesis of non-proteinogenic amino acids for potential biological activity or conformational studies (Abreu et al., 2003).

Safety And Hazards

The compound is classified as a chemical product. When handling it, appropriate personal protective equipment such as protective gloves, eyewear, and masks should be worn . Skin contact and inhalation of the powder should be avoided . If contact occurs, the area should be rinsed immediately with plenty of water .

properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKHBRDWRIIROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357455
Record name 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid

CAS RN

33233-67-9
Record name 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)benzoic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.00 g (13.2 mmol) of 4-(aminomethyl)benzoic acid suspended in water (20 ml) was mixed with 3.81 g (27.6 mmol) of potassium carbonate and then with 3.57 g (16.4 mmol) of di-tert-butyl bicarbonate under cooling with ice. The mixture was allowed to react at 40° C. for 2.5 hours and stirred at room temperature overnight. Then, water (7 ml) and 5.6 g of citric acid monohydrate were gradually added, and the precipitated solid was collected by filtration, washed with water and dried under reduced pressure to obtain the desired product (3.05 g, yield 92%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step Two
[Compound]
Name
di-tert-butyl bicarbonate
Quantity
3.57 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
5.6 g
Type
reactant
Reaction Step Five
Name
Quantity
7 mL
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
CM Svahn, F Merenyi, L Karlson - Journal of medicinal chemistry, 1986 - ACS Publications
Derivatives of the antifibrinolytic drug tranexamic acid [irans-4-(aminomethyl) cyclohexanecarboxylic acid] containing one or two tranexamic acid moieties were synthesized. Mostof the …
Number of citations: 51 pubs.acs.org
VWF Tai, D Sperandio, EJ Shelton, J Litvak… - Bioorganic & medicinal …, 2006 - Elsevier
As a continuation of our efforts to discover novel apoptosis inducers as anticancer agents using a cell-based caspase HTS assay, 2-phenyl-oxazole-4-carboxamide derivatives were …
Number of citations: 25 www.sciencedirect.com
S Darwish, E Ghazy, T Heimburg, D Herp… - International journal of …, 2022 - mdpi.com
In addition to involvement in epigenetic gene regulation, histone deacetylases (HDACs) regulate multiple cellular processes through mediating the activity of non-histone protein …
Number of citations: 14 www.mdpi.com
P Ratz - 2015 - search.proquest.com
Nitric Oxide is an important molecule in human cells. It is responsible for multiple functions in various systems including the cardiovascular, immune, nervous, digestive, and …
Number of citations: 0 search.proquest.com
L Aurelio, CV Scullino, MR Pitman… - Journal of medicinal …, 2016 - ACS Publications
The sphingosine kinase (SK) inhibitor, SKI-II, has been employed extensively in biological investigations of the role of SK1 and SK2 in disease and has demonstrated impressive …
Number of citations: 64 pubs.acs.org
KB Guzman Rodriguez - 2021 - cdr.lib.unc.edu
Methyl-lysine reader (Kme) proteins recognize post-translational modifications, specifically methyl marks, on histone tails and recruit other chromatin interacting proteins that participate …
Number of citations: 0 cdr.lib.unc.edu
KBG Rodriguez - 2021 - search.proquest.com
Methyl-lysine reader (Kme) proteins recognize post-translational modifications, specifically methyl marks, on histone tails and recruit other chromatin interacting proteins that participate …
Number of citations: 0 search.proquest.com
MB Robers, BF Binkowski, M Cong, C Zimprich… - Analytical …, 2015 - Elsevier
Ligand-mediated endocytosis is a key autoregulatory mechanism governing the duration and intensity of signals emanating from cell surface receptors. Due to the mechanistic …
Number of citations: 24 www.sciencedirect.com
SL Müller, JA Schreiber, D Schepmann… - European Journal of …, 2017 - Elsevier
GluN2A subunit containing N-methyl-d-aspartate receptors (NMDARs) are highly involved in various physiological processes in the central nervous system, but also in some diseases, …
Number of citations: 16 www.sciencedirect.com
EJ Miller, E Jecs, VM Truax, BM Katzman… - Journal of Medicinal …, 2018 - ACS Publications
CXCR4 is a seven-transmembrane receptor expressed by hematopoietic stem cells and progeny, as well as by ≥48 different cancers types. CXCL12, the only chemokine ligand of …
Number of citations: 30 pubs.acs.org

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